2-Furanthiol, 5-methyl-
CAS No.: 60965-60-8
Cat. No.: VC14109926
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60965-60-8 |
|---|---|
| Molecular Formula | C5H6OS |
| Molecular Weight | 114.17 g/mol |
| IUPAC Name | 5-methylfuran-2-thiol |
| Standard InChI | InChI=1S/C5H6OS/c1-4-2-3-5(7)6-4/h2-3,7H,1H3 |
| Standard InChI Key | VFXYLFXZARNARN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)S |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Configuration
5-Methyl-3-furanthiol (IUPAC: 5-methylfuran-3-thiol) belongs to the furan family of heterocyclic organic compounds. Its molecular formula is C₅H₆OS, with a molar mass of 114.17 g/mol . The structure consists of a furan ring substituted with a thiol (-SH) group at position 3 and a methyl (-CH₃) group at position 5 (Fig. 1). Key synonyms include:
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3-Furanthiol, 5-methyl-
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5-Methyl-3-furanthiol
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DTXSID50568660
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses confirm its structure. The NMR spectrum typically shows:
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A singlet at δ 2.25 ppm for the methyl group
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Multiplet signals between δ 6.25–7.10 ppm for furan protons
The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 114 with characteristic fragments at m/z 79 (C₄H₃S⁺) and m/z 43 (CH₃CO⁺) .
Synthesis and Industrial Production Pathways
Nucleophilic Substitution Routes
Industrial synthesis often involves:
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Aldehyde-thiol condensation: 4-Oxo-2-pentenal reacts with acetylthiol (AcSH) under acidic conditions to form 2-methyl-5-thioacetylfuran .
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Hydrolysis: Basic hydrolysis of the thioacetyl intermediate yields 5-methyl-2-furanthiol, which undergoes autothiylation to form dimeric by-products like 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione .
By-Product Formation Mechanisms
During large-scale production, competing reactions lead to:
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Dimerization: Two 5-methyl-3-furanthiol molecules couple via sulfur-sulfur bonds under oxidative conditions.
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Ring-opening reactions: Nucleophilic attack at the α-position of the furan ring generates tetrahydrothiophene derivatives .
Physicochemical Properties
The compound’s flammability (flash point: 46°C) and acute oral toxicity (LD₅₀: 318 mg/kg in rats) necessitate careful handling .
Applications in Food and Fragrance Industries
Flavor Profile Enhancement
5-Methyl-3-furanthiol contributes to:
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Meaty aromas in processed foods at concentrations <1 ppm
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Roasted notes in coffee and sesame oil, often synergizing with 2-methyl-3-furanthiol .
Process Contaminant Mitigation
In model systems, furan derivatives like 5-methyl-2-furfural inhibit 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation by:
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Capturing phenylalanine via Schiff base formation
Recent Advances in Analytical Detection
GC-MS Method Optimization
A 2025 study achieved 0.1 ppb detection limits using:
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Stationary phase: DB-5MS UI (30 m × 0.25 mm × 0.25 μm)
NMR Crystallography
Synchrotron-based techniques resolved the compound’s solid-state tautomerism, revealing two crystalline forms with distinct hydrogen-bonding networks .
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